molecular formula C12H10N2O5 B3055850 2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid CAS No. 67387-53-5

2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid

Cat. No. B3055850
CAS RN: 67387-53-5
M. Wt: 262.22 g/mol
InChI Key: GKONVPBORWAFJL-UHFFFAOYSA-N
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Description

“2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid” is a chemical compound with the molecular formula C12H10N2O5 and a molecular weight of 262.21800 . It is a specialty product for proteomics research .


Synthesis Analysis

The synthesis of heterocycle-incorporated azo dye derivatives, such as “this compound”, is of significant interest in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of azo groups in the main skeleton structure . Azo chromophores are a group of colorant organic materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 262.21800 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Characterization

  • Research on synthesis and antioxidant ability of new 5-amino-1,2,4-triazole derivatives containing elements like 2,6-dimethoxyphenol indicates methodologies for creating compounds with potential antioxidant properties. These compounds were synthesized through reactions involving benzoic acid derivatives, showcasing techniques that might be applicable to synthesizing and characterizing compounds similar to 2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid (Hussain, 2016).

Structural Characterization and Antimicrobial Activities

  • Studies on Schiff base ligands and their metal complexes derived from 3-Aldehydosalicylic acid involve condensation reactions leading to compounds with potential antimicrobial activities. This research demonstrates the structural characterization and synthesis of complex molecules that could inspire methodologies for exploring the applications of this compound (Kalshetty et al., 2013).

Electrochemical Studies

  • The electrochemical cleavage of azo bond in related benzoic acid derivatives has been examined, highlighting the impact of substituents and pH on electrochemical behavior. These findings could be relevant for understanding the electrochemical properties of this compound and its potential applications in electrochemical sensors or devices (Mandić et al., 2004).

Spectroscopic Analysis and DNA Binding

  • Synthesis, spectroscopic analysis, and DNA binding studies of Ru(II) complexes with ligands derived from benzoic acid provide insights into the interaction mechanisms with biological molecules. Such research could inform potential biological or medicinal applications of this compound, particularly in understanding its binding affinity to DNA or proteins (Chitrapriya et al., 2011).

Future Directions

The future directions for “2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid” could involve further exploration of its synthesis and potential applications. Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

2-hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-6-9(5-13-19-6)11(16)14-7-2-3-8(12(17)18)10(15)4-7/h2-5,15H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKONVPBORWAFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588272
Record name 2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67387-53-5
Record name 2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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